molecular formula C14H14ClNOS B1416782 3-chloro-N-[phenyl(thiophen-2-yl)methyl]propanamide CAS No. 1050883-84-5

3-chloro-N-[phenyl(thiophen-2-yl)methyl]propanamide

Cat. No.: B1416782
CAS No.: 1050883-84-5
M. Wt: 279.8 g/mol
InChI Key: ABDSLCVYKYKTOH-UHFFFAOYSA-N
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Description

. This compound features a chloro group, a phenyl ring, a thiophen-2-yl group, and a propanamide moiety, making it a unique and versatile molecule in various scientific and industrial applications.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-N-[phenyl(thiophen-2-yl)methyl]propanamide typically involves the following steps:

  • Formation of the Thiophene Derivative: Thiophene derivatives can be synthesized through various methods, including the Gewald reaction, which involves the condensation of α-aminonitriles with ketones in the presence of elemental sulfur.

  • Introduction of the Chloro Group: Chlorination reactions can be performed using reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to introduce the chloro group into the molecule.

  • Coupling with the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction, where an acyl chloride reacts with benzene in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

  • Formation of the Amide Bond: The final step involves the formation of the amide bond through the reaction of the carboxylic acid derivative with an amine, typically using coupling reagents like dicyclohexylcarbodiimide (DCC) or carbodiimide (EDC).

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-N-[phenyl(thiophen-2-yl)methyl]propanamide can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to introduce oxygen-containing functional groups.

  • Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to reduce carbonyl groups to alcohols.

  • Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as hydroxide (OH⁻) or alkoxides (RO⁻) can replace the chlorine atom.

Common Reagents and Conditions:

  • Oxidation: KMnO₄, CrO₃, and hydrogen peroxide (H₂O₂) in acidic or basic conditions.

  • Reduction: LiAlH₄, NaBH₄, and catalytic hydrogenation using palladium on carbon (Pd/C).

  • Substitution: NaOH, KOH, or other strong bases for nucleophilic substitution reactions.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, ketones, or aldehydes.

  • Reduction Products: Alcohols or amines.

  • Substitution Products: Alcohols, ethers, or other substituted derivatives.

Scientific Research Applications

3-Chloro-N-[phenyl(thiophen-2-yl)methyl]propanamide has diverse applications in scientific research, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.

  • Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases, including inflammation and oxidative stress-related conditions.

  • Industry: Employed in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

3-Chloro-N-[phenyl(thiophen-2-yl)methyl]propanamide can be compared with other similar compounds, such as:

  • 3-Chlorodiphenylamine: Similar in structure but lacks the thiophene and amide groups.

  • N-[phenyl(thiophen-2-yl)methyl]propanamide: Lacks the chloro group.

  • 3-Chloro-N-phenylpropanamide: Lacks the thiophene group.

Uniqueness: The presence of both the chloro group and the thiophene ring in this compound contributes to its unique chemical and biological properties, making it distinct from other similar compounds.

Properties

IUPAC Name

3-chloro-N-[phenyl(thiophen-2-yl)methyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNOS/c15-9-8-13(17)16-14(12-7-4-10-18-12)11-5-2-1-3-6-11/h1-7,10,14H,8-9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABDSLCVYKYKTOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CS2)NC(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701245474
Record name 3-Chloro-N-(phenyl-2-thienylmethyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701245474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1050883-84-5
Record name 3-Chloro-N-(phenyl-2-thienylmethyl)propanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1050883-84-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-N-(phenyl-2-thienylmethyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701245474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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